molecular formula C21H27N3O3S B11219020 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B11219020
M. Wt: 401.5 g/mol
InChI Key: PUPHHEHMXBTGSY-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethylphenyl group, and a thieno[3,4-c]pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazol core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The cyclopentyl and dimethylphenyl groups are then introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-N-(2,4-dimethylphenyl)propanamide: A structurally similar compound with different functional groups.

    Acetamide, N-(2,4-dimethylphenyl): Another related compound with a simpler structure.

Uniqueness

3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is unique due to its complex structure and the presence of the thieno[3,4-c]pyrazol moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

InChI

InChI=1S/C21H27N3O3S/c1-14-7-9-19(15(2)11-14)24-21(17-12-28(26,27)13-18(17)23-24)22-20(25)10-8-16-5-3-4-6-16/h7,9,11,16H,3-6,8,10,12-13H2,1-2H3,(H,22,25)

InChI Key

PUPHHEHMXBTGSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4CCCC4)C

Origin of Product

United States

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